

# Application Notes and Protocols for NMR Spectroscopy of Rebaudioside I

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## Compound of Interest

Compound Name: *Rebaudioside I*

Cat. No.: *B3027040*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Rebaudioside I** is a steviol glycoside, a natural high-intensity sweetener extracted from the leaves of the *Stevia rebaudiana* plant.[1] As a member of this class of compounds, its detailed structural elucidation is crucial for quality control, regulatory approval, and understanding its sweetness profile. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of complex natural products like **Rebaudioside I**. This document provides detailed application notes and experimental protocols for the NMR analysis of **Rebaudioside I**, intended for researchers, scientists, and professionals in drug development and food science. The structure of **Rebaudioside I** has been fully characterized as (13-[(2-O-β-d-glucopyranosyl-3-O-β-d-glucopyranosyl)-β-d-glucopyranosyl]oxy) ent-kaur-16-en-19-oic acid-(3-O-β-d-glucopyranosyl)-β-d-glucopyranosyl ester).[2]

## Structural Elucidation via NMR Spectroscopy

The complete structural assignment of **Rebaudioside I** is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These include <sup>1</sup>H NMR, <sup>13</sup>C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).[2] These techniques provide detailed information about the proton and carbon environments within the molecule, their connectivity, and spatial proximities, allowing for the complete assignment of the aglycone (steviol) core and the five attached glucose units.

## Data Presentation: $^1\text{H}$ and $^{13}\text{C}$ NMR Data of Rebaudioside I

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift assignments for **Rebaudioside I**, recorded in pyridine- $d_5$  at 500 MHz and 150 MHz, respectively.[\[2\]](#)

Table 1:  $^1\text{H}$  NMR Data of **Rebaudioside I** (500 MHz, pyridine- $d_5$ )[\[2\]](#)

Position	$\delta$ H (ppm)	Multiplicity	J (Hz)
1	0.74, 1.88	m	
2	1.59, 2.25	m	
3	1.05, 2.11	m	
4	-	-	-
5	1.14	dd	12.0, 2.9
6	2.18, 2.37	m	
7	1.45, 1.63	m	
8	-	-	-
9	0.94	m	
11	1.76, 1.85	m	
12	1.99, 2.08	m	
13	-	-	-
14	2.15, 2.59	m	
15	2.22, 2.31	m	
16	-	-	-
17a	5.02	s	
17b	5.67	s	
18	1.22	s	
19	-	-	-
20	1.26	s	
Glc I			
1'	6.14	d	8.1
Glc II			

1"	5.57	d	7.7
Glc III			
1'''	5.38	d	7.8
Glc IV			
1''''	5.06	d	7.9
Glc V			
1'''''	5.29	d	8.2

Table 2:  $^{13}\text{C}$  NMR Data of **Rebaudioside I** (150 MHz, pyridine- $\text{d}_5$ )[2]

Position	$\delta C$ (ppm)	Position	$\delta C$ (ppm)
1	40.7	Glc I	
2	19.3	1'	95.3
3	38.0	2'	74.3
4	44.0	3'	89.4
5	57.2	4'	70.0
6	22.3	5'	78.1
7	41.9	6'	62.9
8	41.1	Glc II	
9	53.9	1''	104.6
10	39.7	2''	83.2
11	20.6	3''	77.0
12	37.3	4''	71.5
13	86.4	5''	78.5
14	44.3	6''	62.7
15	47.9	Glc III	
16	154.2	1'''	104.7
17	104.5	2'''	75.8
18	28.3	3'''	78.8
19	176.9	4'''	71.4
20	15.6	5'''	78.5
6'''	62.6		
Glc IV	Glc V		
1''''	98.0	1''''	105.0

2''''	74.9	2''''	75.8
3''''	87.2	3''''	78.2
4''''	69.8	4''''	71.6
5''''	78.5	5''''	78.8
6''''	62.9	6''''	62.8

## Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are based on standard practices for the structural elucidation of natural products.

### 1. Sample Preparation

- Compound: Pure **Rebaudioside I** (approximately 5-10 mg).
- Solvent: Deuterated pyridine (pyridine-d<sub>5</sub>), approximately 0.5 mL.
- Procedure:
  - Weigh the **Rebaudioside I** sample accurately and place it in a clean, dry NMR tube.
  - Add the deuterated solvent to the NMR tube to dissolve the sample completely.
  - Vortex the tube gently to ensure a homogeneous solution.
  - If necessary, filter the solution to remove any particulate matter.

### 2. NMR Data Acquisition

- Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
- Temperature: Experiments are typically conducted at room temperature (e.g., 292 K).[2]

#### a. <sup>1</sup>H NMR Spectroscopy

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: Approximately 12-15 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent signal of pyridine-d<sub>5</sub>.

b. <sup>13</sup>C NMR Spectroscopy

- Pulse Program: Standard proton-decoupled <sup>13</sup>C experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: Approximately 200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024-4096 scans, as <sup>13</sup>C has low natural abundance.
- Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent signal of pyridine-d<sub>5</sub>.

c. 2D NMR: COSY

- Pulse Program: Standard COSY experiment (e.g., 'cosygpgqf' on Bruker instruments).
- Spectral Width: 10-12 ppm in both dimensions.
- Data Points: 2048 in F2 and 256-512 in F1.

- Number of Scans: 4-8 scans per increment.
- Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum.

#### d. 2D NMR: HSQC

- Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsp' on Bruker instruments).
- Spectral Width: 10-12 ppm in F2 ( $^1\text{H}$ ) and 160-180 ppm in F1 ( $^{13}\text{C}$ ).
- Data Points: 2048 in F2 and 256 in F1.
- Number of Scans: 8-16 scans per increment.
- $^1\text{J}(\text{C,H})$  Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
- Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

#### e. 2D NMR: HMBC

- Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
- Spectral Width: 10-12 ppm in F2 ( $^1\text{H}$ ) and 200-220 ppm in F1 ( $^{13}\text{C}$ ).
- Data Points: 2048 in F2 and 256-512 in F1.
- Number of Scans: 16-32 scans per increment.
- Long-Range Coupling Delay: Optimized for a long-range coupling of 8 Hz.
- Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

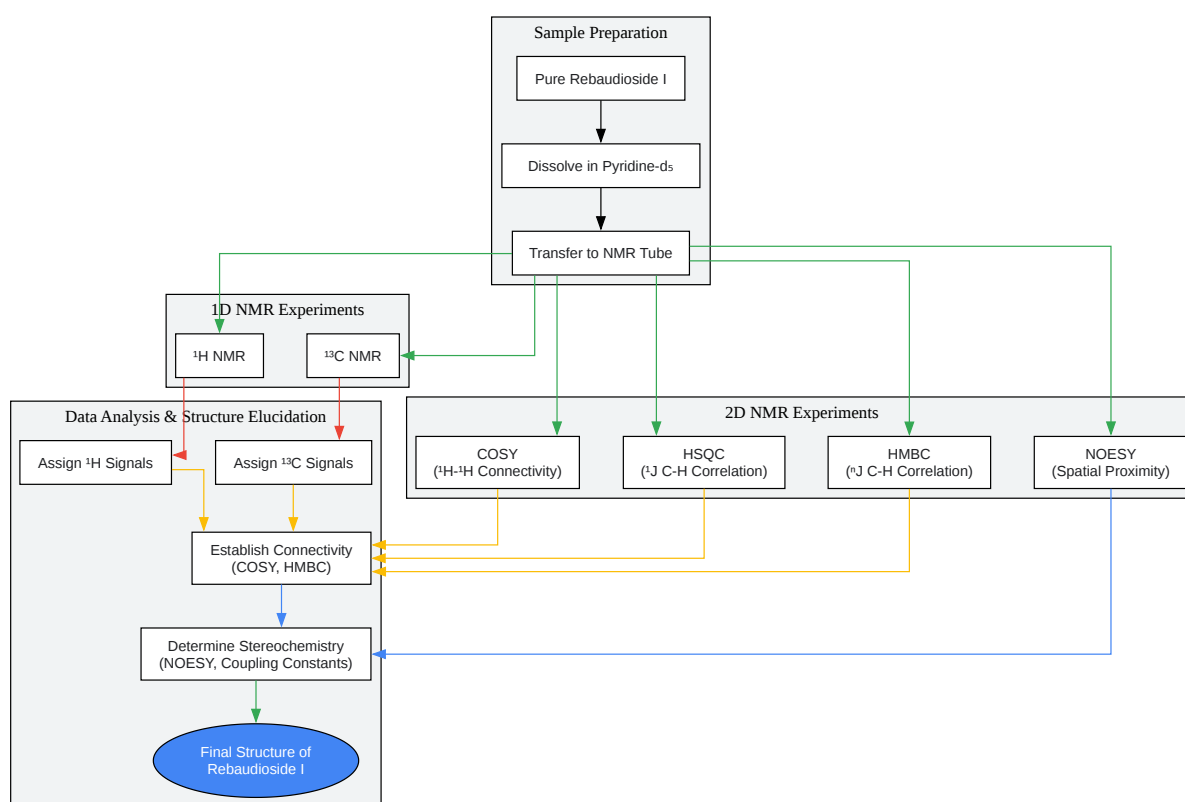
#### f. 2D NMR: NOESY



- Pulse Program: Standard NOESY experiment with gradient selection (e.g., 'noesygpgh' on Bruker instruments).
- Spectral Width: 10-12 ppm in both dimensions.
- Data Points: 2048 in F2 and 256-512 in F1.
- Number of Scans: 16-32 scans per increment.
- Mixing Time: 500-800 ms.
- Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete NMR-based structural elucidation of **Rebaudioside I**.



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Caption: Workflow for the NMR-based structural elucidation of **Rebaudioside I**.

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## References

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- 2. Bioconversion of Rebaudioside I from Rebaudioside A - PMC [pmc.ncbi.nlm.nih.gov]
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